

"2-Methoxybenzyl isothiocyanate synonyms and CAS number 17608-09-2"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxybenzyl isothiocyanate**

Cat. No.: **B100675**

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxybenzyl Isothiocyanate**

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in **2-Methoxybenzyl isothiocyanate** (CAS No. 17608-09-2). It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and insights into its potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

2-Methoxybenzyl isothiocyanate is an aromatic organosulfur compound characterized by the presence of an isothiocyanate (-N=C=S) functional group attached to a benzyl ring, which is substituted with a methoxy group at the ortho-position. This substitution pattern is critical as it influences the molecule's steric and electronic properties, and consequently, its reactivity and biological activity.

Synonyms and Identifiers

For clarity and comprehensive database searching, a list of synonyms and chemical identifiers is provided below.

Identifier Type	Value
CAS Number	17608-09-2 [1] [2] [3] [4] [5]
IUPAC Name	1-(Isothiocyanatomethyl)-2-methoxybenzene [4]
Molecular Formula	C ₉ H ₉ NOS [1] [2] [4] [5]
Synonyms	Benzene, 1-(isothiocyanatomethyl)-2-methoxy- [4] [5] [6] , o-anisylisothiocyanate [4] , (2-methoxybenzyl)isothiocyanate [4]
InChI	InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-10-7-12/h2-5H,6H2,1H3 [1] [4]
InChIKey	HUYOVUYNRGOCMZ-UHFFFAOYSA-N [1] [4]
SMILES	COC1=CC=CC=C1CN=C=S [4]

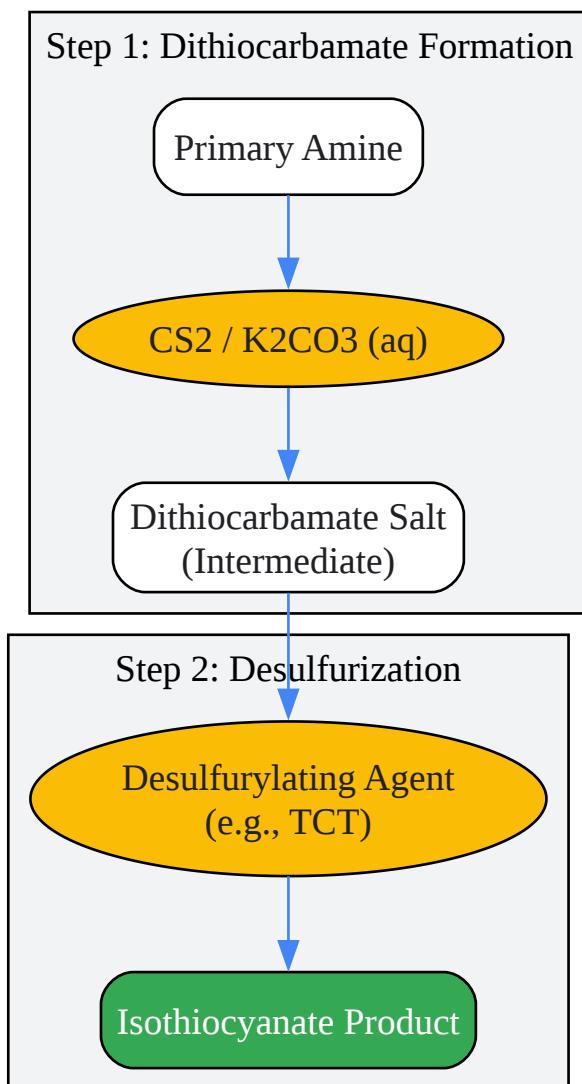
Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, formulation, and experimental design.

Property	Value	Source(s)
Molecular Weight	179.24 g/mol	[1] [3] [4] [5]
Appearance	Low Melting Solid	[7]
Melting Point	28 °C	[2] [5]
Boiling Point	122.2 °C	[2]
Purity (Typical)	≥98% (GC)	[3]

Synthesis and Chemical Reactivity

General Synthesis of Isothiocyanates


While a specific, detailed synthesis for **2-methoxybenzyl isothiocyanate** is not readily available in the provided literature, general and robust methods for converting primary amines

to isothiocyanates are well-established. These protocols offer high yields and broad substrate compatibility. A common and effective one-pot process involves the in-situ generation of a dithiocarbamate salt, followed by desulfurization.[8][9]

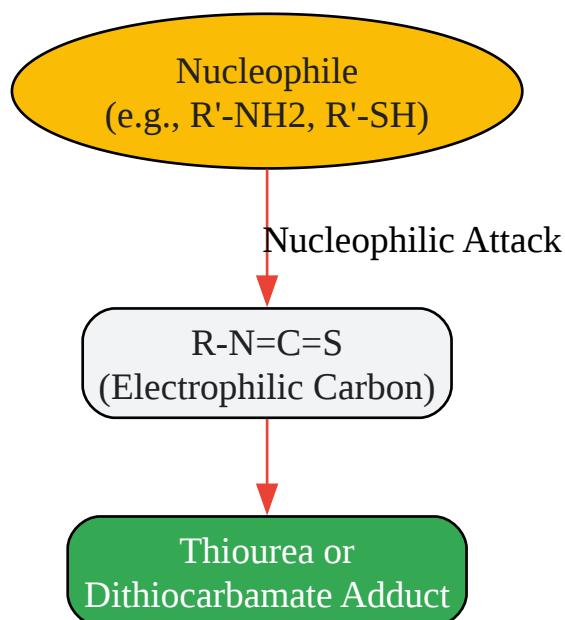
The causality behind this choice of methodology lies in its efficiency and mild conditions. The reaction begins with the nucleophilic attack of the primary amine on carbon disulfide in an aqueous base (like K_2CO_3), forming a dithiocarbamate intermediate. This intermediate is then treated with a desulfurization agent, such as cyanuric chloride (TCT) or tosyl chloride, which facilitates the elimination of a sulfur-containing byproduct to yield the final isothiocyanate.[8][9] The aqueous conditions make this a more environmentally friendly or "greener" approach compared to many traditional organic syntheses.[8]

Experimental Protocol: General One-Pot Isothiocyanate Synthesis

- **Dithiocarbamate Formation:** To a stirred mixture of the primary amine (1.0 eq) and potassium carbonate (2.0 eq) in water, add carbon disulfide (1.2 eq) dropwise at room temperature.
- **Reaction Monitoring:** Stir the mixture for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by TLC or LC-MS.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Desulfurization:** Prepare a solution of the desulfurylation agent (e.g., cyanuric chloride, 0.5 eq) in a suitable organic solvent (e.g., CH_2Cl_2). Add this solution dropwise to the cooled aqueous mixture over a period of 1-4 hours.
- **Completion:** Allow the reaction to stir for an additional hour at 0 °C after the addition is complete.
- **Workup and Purification:** Perform an organic extraction. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: General workflow for one-pot isothiocyanate synthesis.


Core Reactivity of the Isothiocyanate Group

The isothiocyanate functional group (-N=C=S) is a heterocumulene, possessing two electrophilic centers at the carbon atom.^[10] This makes it highly susceptible to attack by nucleophiles. The reactivity is significantly enhanced compared to alkyl isothiocyanates due to the influence of the adjacent aromatic ring system.^[10]

The primary mode of reaction involves the addition of a nucleophile to the central carbon. This reactivity is the basis for its biological activity and its utility as a synthetic intermediate.

- Reaction with Amines: Primary and secondary amines readily react with isothiocyanates to form thiourea derivatives.
- Reaction with Thiols: Thiol groups, such as the side chain of cysteine residues in proteins, react to form dithiocarbamate adducts.[11]

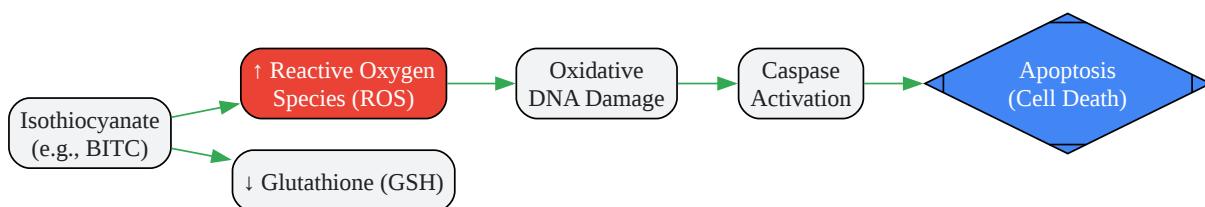
The pH of the environment is a critical determinant of selectivity. At physiological or slightly acidic pH (6-8), reaction with thiols is favored. Under more alkaline conditions (pH 9-11), the reaction with amine groups (e.g., lysine residues) becomes predominant.[11] This pH-dependent reactivity is a key consideration in designing experiments for protein labeling or studying biological mechanisms.

[Click to download full resolution via product page](#)

Caption: Nucleophilic addition to the isothiocyanate group.

Applications in Research and Drug Development

Isothiocyanates (ITCs) as a class are the subject of intense research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] Much of this research has focused on related compounds like benzyl isothiocyanate (BITC) and sulforaphane. The principles discovered are highly relevant to understanding the potential of **2-methoxybenzyl isothiocyanate**.


Antimicrobial Activity

ITCs have demonstrated efficacy against a range of human pathogens.^[12] Their mechanism is thought to involve the disruption of cellular functions through the covalent modification of essential proteins, leading to inhibited growth or cell death. Benzyl isothiocyanate (BITC) vapor, for instance, shows strong antibacterial activity, particularly against Gram-positive bacteria.^[15] The electrophilic nature of the -N=C=S group allows it to react with critical enzyme and protein targets within microbial cells.^[12]

Anticancer Potential

The most explored application of ITCs is in oncology. They have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and modulate key cellular signaling pathways.^{[13][14]}

- **Induction of Apoptosis:** BITC has been shown to trigger apoptosis in oral and pancreatic cancer cells.^{[16][17]} This process is often initiated by acute redox stress, where the ITC depletes intracellular antioxidants like glutathione (GSH), leading to an increase in reactive oxygen species (ROS).^{[16][17]} The resulting oxidative stress can cause DNA damage, which in turn activates cell death pathways involving caspases.^[17]
- **Cell Cycle Arrest:** ITCs can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle, often the G2/M phase.^[16]
- **Chemoprevention and Chemosensitization:** Some ITCs can inhibit cytochrome P450 enzymes that are involved in activating pro-carcinogens.^[18] Furthermore, they have been investigated for their ability to overcome drug resistance in tumors, potentially serving as adjuvants to conventional chemotherapy.^[19]

[Click to download full resolution via product page](#)

Caption: Simplified pathway of ITC-induced apoptosis via redox stress.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **2-Methoxybenzyl isothiocyanate** is classified as an irritant and requires careful handling.

GHS Hazard Classification

According to supplier safety data, the compound has the following GHS classifications:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

The signal word is "Warning".[4]

Safe Handling Protocol

A self-validating system of protocols ensures user safety and experimental integrity.

- Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors or dust.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield.[20]
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[20]
 - Body Protection: Wear a lab coat. Ensure skin is not exposed.
- Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors.[21] Wash hands thoroughly after handling.[22]

- Spill Response: In case of a spill, collect, bind, and pump off the material. Avoid generating dust. Clean the affected area thoroughly.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[21]
 - Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention.[21]
 - Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[21]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[21]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[21] The area should be designated for corrosive or hazardous materials. Keep locked up or in an area accessible only to qualified personnel.

References

- 2-Methoxybenzyl isothiocyan
- 17608-09-2 2-METHOXYBENZYL ISOTHIOCYAN
- **2-Methoxybenzyl isothiocyanate** | C9H9NOS | CID 140256. PubChem. [\[Link\]](#)
- Safety Data Sheet - 4-Isothiocyanatobenzonitrile. Kaimosi BioChem Tech Co., Ltd. [\[Link\]](#)
- Exploring the Synthesis and Applications of 2-Methoxyphenyl Isothiocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- 2-METHOXYBENZYL ISOTHIOCYAN
- 4-Methoxybenzyl isothiocyanate | C9H9NOS | CID 123197. PubChem. [\[Link\]](#)
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. [\[Link\]](#)
- Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. National Institutes of Health (NIH). [\[Link\]](#)
- Reactivity and diverse synthetic applications of acyl isothiocyanates.

- Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. National Institutes of Health (NIH). [Link]
- Antimicrobial Efficacy of Benzyl Isothiocyanate.
- Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. [Link]
- Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-medi
- Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]
- Reactivity of the isothiocyanate group with cysteine and lysine.
- Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanates and their role in human health. PubMed. [Link]
- Effects of benzyl and phenethyl isothiocyanate on P450s 2A6 and 2A13: potential for chemoprevention in smokers. PubMed. [Link]
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]
- Use of isothiocyanates in the preparation of drugs for the prevention and treatment of drug-resistant tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methoxybenzyl isothiocyanate [webbook.nist.gov]
- 2. 17608-09-2 2-METHOXYBENZYL ISOTHIOCYANATE [chemsigma.com]
- 3. 17608-09-2 2-Methoxybenzyl isothiocyanate AKSci 5883AD [aksci.com]
- 4. 2-Methoxybenzyl isothiocyanate | C9H9NOS | CID 140256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHOXYBENZYL ISOTHIOCYANATE | 17608-09-2 [amp.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 2-Methoxybenzyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 14. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phcog.com [phcog.com]
- 18. Effects of benzyl and phenethyl isothiocyanate on P450s 2A6 and 2A13: potential for chemoprevention in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN101822663B - Use of isothiocyanates in the preparation of drugs for the prevention and treatment of drug-resistant tumors - Google Patents [patents.google.com]
- 20. kaimosi.com [kaimosi.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. ["2-Methoxybenzyl isothiocyanate synonyms and CAS number 17608-09-2"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100675#2-methoxybenzyl-isothiocyanate-synonyms-and-cas-number-17608-09-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com